molecular formula C14H11N3O B13230836 8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one

8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one

Cat. No.: B13230836
M. Wt: 237.26 g/mol
InChI Key: YITWOVUHXYDQAQ-UHFFFAOYSA-N
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Description

8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one is a heterocyclic compound that belongs to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another approach includes the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases by binding to the active site of the enzyme, preventing phosphorylation of tyrosine residues . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and materials science .

Biological Activity

8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyridazine family and exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₀H₈N₄O
  • Molecular Weight : 188.20 g/mol

This compound features a pyrido[2,3-d]pyridazine core with methyl and phenyl substituents that contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of pyrido[2,3-d]pyridazin compounds can inhibit the growth of cancer cells by targeting specific kinases involved in tumor progression. For instance, modifications to the phenyl group have been associated with enhanced activity against c-Met driven cell lines .
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against several strains of bacteria. Its effectiveness is often compared to established antibiotics, indicating its potential as a therapeutic agent .
  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as dihydrofolate reductase (DHFR) and other kinases, which are critical in cellular processes .

Case Study 1: Antitumor Efficacy

A study focusing on the structure-activity relationship (SAR) of pyrido[2,3-d]pyridazin derivatives revealed that certain modifications significantly enhance their inhibitory effects on c-Met kinase activity. The introduction of specific substituents on the phenyl ring was found to improve potency against cancer cell lines .

Compoundc-Met Inhibition (IC50 µM)Notes
Parent Compound15Baseline activity
8-Methyl Derivative5Enhanced activity
Phenyl Substituted Variant2Potent inhibitor

Case Study 2: Antimicrobial Activity

Another research highlighted the antimicrobial properties of this compound against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) were evaluated against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus50Moderate
Escherichia coli75Moderate

These results suggest that modifications to the chemical structure could lead to enhanced efficacy against resistant bacterial strains .

The mechanism by which this compound exerts its biological effects involves:

  • Kinase Inhibition : By binding to the active sites of kinases such as c-Met and DHFR, the compound disrupts signaling pathways crucial for cancer cell proliferation and survival.
  • Antibacterial Action : The compound's ability to interfere with bacterial cell wall synthesis or function contributes to its antimicrobial properties.

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

8-methyl-6-phenylpyrido[2,3-d]pyridazin-5-one

InChI

InChI=1S/C14H11N3O/c1-10-13-12(8-5-9-15-13)14(18)17(16-10)11-6-3-2-4-7-11/h2-9H,1H3

InChI Key

YITWOVUHXYDQAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C2=C1N=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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